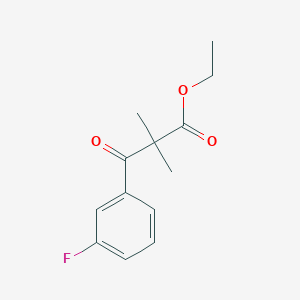

Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

Description

Properties

Molecular Formula |

C13H15FO3 |

|---|---|

Molecular Weight |

238.25 g/mol |

IUPAC Name |

ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate |

InChI |

InChI=1S/C13H15FO3/c1-4-17-12(16)13(2,3)11(15)9-6-5-7-10(14)8-9/h5-8H,4H2,1-3H3 |

InChI Key |

OBBAKBDEROIOJK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=O)C1=CC(=CC=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate typically involves the esterification of 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The β-keto ester group undergoes nucleophilic additions due to the electrophilic nature of the carbonyl carbon. Common reactions include:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Enolate Formation | LDA, NaH, or KOtBu in THF (-78°C) | Stabilized enolate for alkylation/acylation | |

| Grignard Addition | RMgX (e.g., MeMgBr) in ether | Tertiary alcohol derivatives | |

| Michael Addition | Nitroalkanes, enamines | 1,5-Dicarbonyl compounds |

These reactions exploit the compound’s keto-enol tautomerism, with the enolate intermediate serving as a key nucleophile. The fluorine substituent slightly deactivates the aromatic ring, directing additions to the keto ester group.

Condensation Reactions

The compound participates in Claisen and related condensations to form C–C bonds:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Claisen Condensation | NaOEt, ethanol, reflux | β-Diketones or cyclic ketones | |

| Knoevenagel Reaction | Malononitrile, piperidine catalyst | α,β-Unsaturated esters |

For example, under basic conditions, it condenses with ethyl acetoacetate to yield polycyclic structures, leveraging its dimethyl group for steric control.

Hydrolysis and Decarboxylation

The ester and keto groups are susceptible to hydrolysis:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Acidic Hydrolysis | HCl/H2O, reflux | 3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid | |

| Basic Hydrolysis | NaOH, aqueous ethanol | Carboxylic acid salt, followed by decarboxylation to ketone |

Decarboxylation under thermal or acidic conditions eliminates CO2, yielding fluorinated ketones.

Reduction Reactions

Selective reduction of functional groups is achievable:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Ketone Reduction | NaBH4, LiAlH4 | Secondary alcohol derivatives | |

| Ester Reduction | DIBAL-H, -78°C | Aldehyde intermediates |

The dimethyl group adjacent to the keto moiety impedes over-reduction, ensuring selectivity.

Functionalization via Fluorine Reactivity

The 3-fluorophenyl group enables electrophilic aromatic substitution (EAS), though limited by deactivation:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 50°C | Meta-nitro derivatives (low yield) | |

| Suzuki Coupling | Pd(PPh3)4, aryl boronic acid | Biaryl-modified keto esters |

Fluorine’s electron-withdrawing effect restricts EAS to harsh conditions, but cross-coupling reactions remain viable.

Oxidation Reactions

Controlled oxidation targets specific sites:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Keto Group Oxidation | Pyridinium chlorochromate (PCC) | Dicarboxylic acid derivatives | |

| Ester Oxidation | Ozone, followed by H2O2 | Peracid intermediates |

Oxone-mediated oxidations (as in ) demonstrate compatibility with fluorinated aromatic systems.

Scientific Research Applications

Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, leading to changes in their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural Analogues and Properties

Biological Activity

Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate features a unique structure that includes a fluorophenyl group attached to a keto ester moiety. Its molecular formula is with a molecular weight of approximately 210.20 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C11H11FO3 |

| Molecular Weight | 210.20 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 280.4 ± 15 °C at 760 mmHg |

| Flash Point | 119.6 ± 15 °C |

The biological activity of Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorophenyl group may enhance the compound's binding affinity and specificity, leading to various pharmacological effects. The exact biological targets remain largely unidentified, but preliminary studies suggest potential roles as enzyme inhibitors or receptor modulators .

Biological Activities

Research indicates that Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate may exhibit several biological activities:

- Cytotoxicity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic properties against various cancer cell lines.

- Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory and analgesic properties, which could be beneficial in treating conditions associated with inflammation.

- Neuroprotective Effects : There are indications that it may have neuroprotective effects, potentially making it relevant in the context of neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological effects of Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate:

- Cytotoxicity Studies : In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cells, indicating potential as an anticancer agent .

- Mechanistic Studies : Research has focused on understanding the mechanisms through which this compound exerts its effects on cellular pathways, particularly in relation to apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate can be compared with other similar compounds such as:

| Compound Name | Similarity Index |

|---|---|

| Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | 0.98 |

| Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | 0.96 |

| Ethyl 3-(3-chlorophenyl)-3-oxopropanoate | 0.87 |

The unique feature of Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate lies in the position of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological activity compared to other positional isomers or halogen-substituted analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate?

- Methodological Answer : The compound is synthesized via condensation reactions. A high-yield approach involves reacting dilithiomonoethylmalonate with 3-fluorobenzoyl chloride at −78°C, followed by treatment with guanidine in refluxing ethanol to form pyrimidinone derivatives . Alternative routes include Claisen-Schmidt condensations using fluorinated benzoyl chlorides and malonate esters, optimized under anhydrous conditions with catalysts like sodium ethoxide.

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer :

- NMR : Use and NMR to confirm structural features. For example, the NMR spectrum (400 MHz, CDCl) shows a doublet at δ 5.86 ppm (J = 48.9 Hz) for the fluorinated proton and aromatic signals between δ 7.04–7.64 ppm for the 3-fluorophenyl group .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 255.0901 for CHFO) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : While the compound is not classified as hazardous under GHS, standard lab precautions apply:

- Use fume hoods to avoid inhalation of fine particles.

- Wear nitrile gloves and goggles during synthesis.

- Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can computational modeling aid in understanding the compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic sites, such as the β-ketoester moiety, which participates in nucleophilic additions. Molecular electrostatic potential (MEP) maps highlight electron-deficient regions (e.g., the 3-fluorophenyl ring) for targeted functionalization .

Q. What strategies resolve contradictions in reported molecular data (e.g., molecular weight discrepancies)?

- Methodological Answer : Cross-validate data using multiple techniques:

- Elemental Analysis : Confirm %C, %H, and %F to verify empirical formulas (e.g., CHFO, expected MW 210.20 g/mol vs. erroneous reports of 135.16 g/mol) .

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., fluorophenyl vs. dimethyl groups) .

Q. How does the fluorophenyl group influence its application in heterocyclic synthesis?

- Methodological Answer : The electron-withdrawing fluorine atom activates the phenyl ring for electrophilic substitution, enabling regioselective cyclizations. For example, the compound serves as a precursor for pyrimidinones via guanidine condensation, with yields >85% under reflux conditions .

Q. What experimental designs optimize reaction conditions for scale-up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to maximize yield. For instance, ethanol/water mixtures (4:1) at 50°C reduce side products in Claisen condensations .

- Kinetic Monitoring : Use in-situ FTIR to track ester group consumption and optimize reaction termination points .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s boiling point and density?

- Methodological Answer :

- Boiling Point : Literature values range from 295.9°C (predicted) to lower experimental values due to decomposition. Use reduced-pressure distillation (e.g., 10 mmHg) to isolate the compound before thermal degradation .

- Density : Discrepancies (e.g., 1.208 g/cm³ vs. ~1.25 g/cm³) arise from impurities. Purify via column chromatography (SiO, hexane/ethyl acetate 3:1) and measure via pycnometry .

Applications in Drug Discovery

Q. What role does this compound play in developing kinase inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.